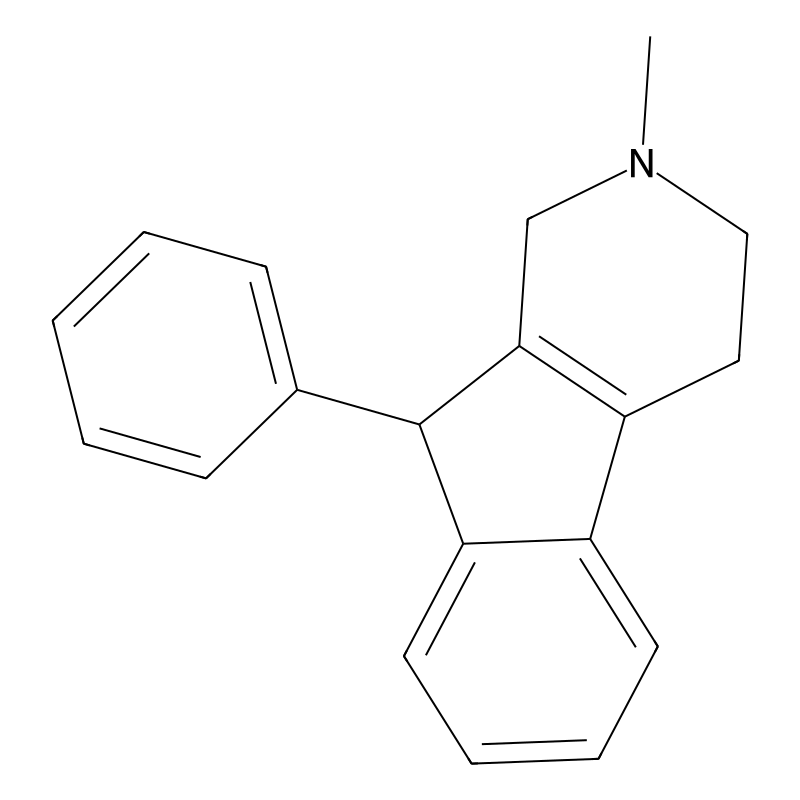Phenindamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Understanding Histamine Action
Phenindamine's mechanism of action as a histamine H1 receptor antagonist makes it a valuable tool for researchers studying histamine signaling pathways. By blocking histamine receptors, researchers can observe the effects of histamine on various physiological processes []. This can be helpful in understanding the role of histamine in allergic reactions, inflammation, and other conditions.
Neuroscience Research
Some studies have explored the potential use of Phenindamine in neurological research due to its ability to cross the blood-brain barrier. While not currently used for this purpose clinically, research has investigated its effects on learning and memory, as well as its potential role in Parkinson's disease [, ]. However, more research is needed to determine the efficacy and safety of Phenindamine for these applications.
Comparison Studies
Phenindamine can be used as a reference compound when evaluating the effectiveness and side effect profiles of newer antihistamines. By comparing the effects of different medications, researchers can gain insights into the mechanisms of action of these drugs and develop safer and more effective treatments for allergies and other histamine-related conditions.
Physical Description
XLogP3
Melting Point
91.0 °C
91°C
Related CAS
569-59-5 (tartrate)
Drug Indication
Pharmacology
MeSH Pharmacological Classification
ATC Code
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AX - Other antihistamines for systemic use
R06AX04 - Phenindamine
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]
Other CAS
Wikipedia
Phenindamine








